molecular formula C15H12N2O3 B7959656 Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate

Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B7959656
M. Wt: 268.27 g/mol
InChI Key: ZEQDSUNZJKHCBQ-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate is a complex organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Formation of nitro, halogenated, or alkylated derivatives

Scientific Research Applications

Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups play crucial roles in binding to active sites, while the benzodiazole ring provides structural stability and facilitates interactions with hydrophobic regions of the target molecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-phenylbenzimidazole
  • Methyl 2-hydroxy-1-phenylbenzimidazole-5-carboxylate
  • 2-Phenyl-1,3-benzodiazole

Uniqueness

Methyl 1-hydroxy-2-phenyl-1,3-benzodiazole-5-carboxylate is unique due to the presence of both hydroxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile tool in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 1-hydroxy-2-phenylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-15(18)11-7-8-13-12(9-11)16-14(17(13)19)10-5-3-2-4-6-10/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQDSUNZJKHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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